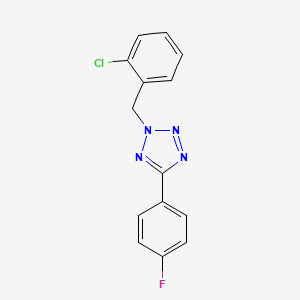

2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the cycloaddition of azides with nitriles or the reaction of amides with azides. A specific method for synthesizing 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole has not been directly reported in the provided papers, but similar compounds are synthesized through methods such as the cycloaddition reaction of azides with substituted benzyl compounds or via the reaction of substituted benzonitriles under certain conditions. These methods highlight the versatility of tetrazole synthesis, allowing for the introduction of various functional groups to achieve desired properties (Li Fu-gang, 2006).

Molecular Structure Analysis

Tetrazoles exhibit a planar ring structure that contributes to their stability and reactivity. X-ray crystallography studies of similar tetrazole derivatives reveal that the tetrazole rings are essentially planar, with the substituent phenyl rings showing no conjugation to the tetrazole groups, indicating that electronic effects through the ring are minimal. This planarity is crucial for the compound's interaction with biological targets and its chemical reactivity (B. Al-Hourani et al., 2015).

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Docking Studies

Tetrazole derivatives, including structures similar to 2-(2-chlorobenzyl)-5-(4-fluorophenyl)-2H-tetrazole, have been extensively analyzed for their molecular structures using X-ray crystallography. Studies reveal that these compounds exhibit planar tetrazole rings with no conjugation to the aryl rings, indicating distinct electronic characteristics. Molecular docking studies further demonstrate their potential as cyclooxygenase-2 (COX-2) inhibitors, emphasizing their significance in medicinal chemistry for anti-inflammatory properties (Al-Hourani et al., 2015).

Hydrogen Bonding and Proton Donor Capabilities

Research on 1- and 2-substituted tetrazoles, including analogs of the compound , demonstrates their capability to form hydrogen bonds with conventional proton donors. This property is crucial for understanding their behavior in various chemical environments, potentially affecting their bioavailability and interaction with biological targets (Oparina & Trifonov, 2013).

Coordination Chemistry and Luminescence

The construction of metal–organic coordination polymers using tetrazole-based ligands showcases the versatility of tetrazole compounds in forming structures with unique luminescent and magnetic behaviors. This opens avenues for their application in materials science, including sensors and optoelectronic devices (Sun et al., 2013).

High Energy Materials

Tetrazoles, particularly fluorodinitromethyl-substituted tetrazoles, are explored for their potential in high-energy materials. Their preparation, structural characterization, and energetic properties are of interest for applications requiring materials with high output and stability under various conditions (Haiges & Christe, 2015).

Antioxidant Properties

Indazole derivatives, sharing structural similarities with tetrazole compounds, have been synthesized and tested for their antioxidant properties, indicating the potential for tetrazole derivatives in contributing to therapeutic agents with antioxidant capabilities (Polo et al., 2016).

Wirkmechanismus

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used as a reagent in chemical reactions, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methyl]-5-(4-fluorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN4/c15-13-4-2-1-3-11(13)9-20-18-14(17-19-20)10-5-7-12(16)8-6-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITFYXYDSVPGFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2N=C(N=N2)C3=CC=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49670980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1,2-dimethyl-1H-indol-3-yl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5502362.png)

![5-acetyl-1'-[5-(methoxymethyl)-2-furoyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5502373.png)

![5,5-dimethyl-3-(2-nitrophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5502384.png)

![4-[4-(1-hydroxy-2-phenylethyl)piperidin-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5502385.png)

![9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5502391.png)

![N-{3-[(4-fluorobenzyl)thio]-1,2,4-thiadiazol-5-yl}-2-furamide](/img/structure/B5502394.png)

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5502406.png)

![N-[(benzylamino)carbonothioyl]-2-furamide](/img/structure/B5502412.png)

![7-(2-furylmethyl)-3-[2-(4-morpholinyl)ethyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B5502419.png)

![1-[(4-chlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5502450.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B5502451.png)